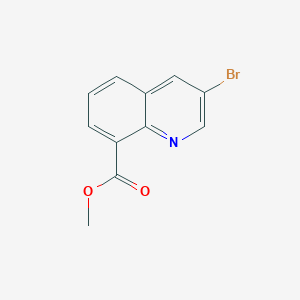

Methyl 3-bromoquinoline-8-carboxylate

Description

BenchChem offers high-quality Methyl 3-bromoquinoline-8-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromoquinoline-8-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromoquinoline-8-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)9-4-2-3-7-5-8(12)6-13-10(7)9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHVPZTVAAZWDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=CC(=CN=C21)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Orthogonal Functionalization of Methyl 3-bromoquinoline-8-carboxylate (CAS 1823896-96-3): A Privileged Scaffold for Advanced Therapeutics

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies on the strategic selection of versatile, multi-functional building blocks. Methyl 3-bromoquinoline-8-carboxylate (CAS: 1823896-96-3) has emerged as a privileged heterocyclic scaffold in advanced drug discovery[1]. Featuring two orthogonally reactive sites—a C3-bromide for transition-metal-catalyzed cross-couplings and a C8-methyl ester for controlled amidation—this intermediate enables the divergent synthesis of highly targeted therapeutics. Its structural geometry is particularly valuable in the development of Pim kinase inhibitors[2], MRGPRX2 modulators[3], and cell-permeable Bcl-xL inhibitors used in Antibody-Drug Conjugates (ADCs)[4].

This technical guide provides a rigorous, causality-driven analysis of the scaffold's physicochemical properties, orthogonal reactivity logic, and self-validating experimental workflows designed for high-yield drug development.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical parameters of Methyl 3-bromoquinoline-8-carboxylate is critical for predicting its behavior in biphasic reaction conditions and chromatographic purification. The quinoline core provides robust π−π stacking and hydrogen-bond accepting capabilities (via the nitrogen atom), which are essential for kinase hinge-region binding[2].

Table 1: Key Physicochemical and Structural Properties

| Parameter | Value / Description | Source |

| CAS Number | 1823896-96-3 | [1][5] |

| Molecular Formula | C₁₁H₈BrNO₂ | [5][6] |

| Molecular Weight | 266.0907 g/mol | [5][7] |

| Monoisotopic Mass | 264.97385 Da | [6] |

| SMILES String | COC(=O)C1=CC=CC2=CC(=CN=C21)Br | [6] |

| InChIKey | PZHVPZTVAAZWDM-UHFFFAOYSA-N | [1][6] |

| Physical Form | Solid / Powder (Purity ≥98%) | [1][8] |

Strategic Synthetic Utility: The Logic of Orthogonal Reactivity

The true value of this scaffold lies in its orthogonal reactivity , allowing chemists to sequentially functionalize the molecule without cross-interference.

-

The C3-Bromo Handle (Electrophilic Core): The quinoline nitrogen acts as an electron-withdrawing group, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the heteroaromatic ring. This electronic activation makes the C3-Br bond highly susceptible to oxidative addition by low-valent Palladium(0) species, facilitating rapid Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

-

The C8-Methyl Ester Handle (Latent Nucleophile Acceptor): Positioned on the adjacent fused ring, the C8-ester is sterically shielded from the bulky palladium-ligand complexes used during C3-functionalization. However, it remains highly susceptible to basic hydrolysis (saponification). Once converted to a carboxylic acid, it serves as a primary anchor for amide bond formation—a critical step for attaching solubilizing groups or ADC linkers[4].

Core Experimental Workflows

As a Senior Application Scientist, it is imperative to design protocols that are not merely sequential steps, but self-validating systems where the chemistry inherently reports its own success or failure.

Protocol A: Palladium-Catalyzed C3-Arylation (Suzuki-Miyaura)

Objective: Introduce an aryl/heteroaryl motif at the C3 position while preserving the C8-ester.

-

Causality of Reagents: We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate nature of the dppf ligand enforces a cis-geometry on the intermediate Pd(II) complex. This spatial arrangement accelerates the final reductive elimination step, drastically minimizing unwanted protodeboronation of the boronic acid partner. 1,4-Dioxane/H₂O (4:1) is selected as the solvent system to ensure simultaneous solvation of the organic scaffold and the inorganic base (K₂CO₃).

-

Step-by-Step Method:

-

Charge a Schlenk flask with Methyl 3-bromoquinoline-8-carboxylate (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

-

Add degassed 1,4-Dioxane/H₂O (4:1, 0.2 M concentration).

-

Introduce Pd(dppf)Cl₂ (5 mol%) under a positive argon stream.

-

Heat the biphasic mixture to 85 °C for 4 hours.

-

-

Self-Validation Checkpoint: Withdraw a 5 µL aliquot at 2 hours, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is self-validating when the starting material peak (m/z 265.98 [M+H]⁺)[6] is completely consumed. If the starting mass persists alongside a black palladium precipitate, the catalytic cycle has stalled due to oxygen ingress—necessitating a re-degassing step and the addition of 2 mol% supplemental catalyst.

Protocol B: C8-Ester Saponification & Amidation

Objective: Convert the C8-ester to an amide for linker attachment or target binding.

-

Causality of Reagents: LiOH is strictly preferred over NaOH or KOH for the saponification step. The smaller lithium counter-ion coordinates tightly with the quinoline nitrogen and the ester carbonyl, directing the hydroxide nucleophile specifically to the ester while preventing unwanted Nucleophilic Aromatic Substitution (S_NAr) at the electron-deficient quinoline core. For amidation, HATU is utilized to ensure rapid formation of the active HOAt ester, preventing epimerization if chiral amines are introduced.

-

Step-by-Step Method:

-

Dissolve the C3-functionalized intermediate in THF/H₂O (3:1). Add LiOH·H₂O (2.0 eq) and stir at ambient temperature for 3 hours.

-

Acidify to pH 4.0 using 1M HCl to precipitate the carboxylic acid. Filter and dry.

-

Resuspend the acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), stirring for 15 minutes to pre-form the active ester.

-

Add the target amine (1.1 eq) and stir for 2 hours.

-

-

Self-Validation Checkpoint: During the acidification step (Step 2), monitor the pH continuously. The quinoline-8-carboxylic acid intermediate will precipitate sharply at pH 4.0–4.5. If no precipitate forms, the saponification was incomplete (indicating degraded LiOH); verify by TLC (EtOAc/Hexane 1:1) looking for the disappearance of the higher R_f ester spot.

Mechanistic Pathway Visualization

The following diagram illustrates the self-regenerating catalytic cycle of the C3-arylation workflow, demonstrating how the C8-carboxylate remains orthogonally protected throughout the transition-metal sequence.

Figure 1: Pd-catalyzed C3-arylation cycle preserving the C8-carboxylate handle.

Applications in Advanced Drug Discovery

The structural geometry achieved by modifying the 3- and 8- positions of the quinoline ring translates to highly specific biological applications:

-

Pim Kinase Inhibitors: The functionalized quinoline core acts as a potent ATP-competitive hinge binder. The C8-amide projects into the solvent-exposed region, improving pharmacokinetic solubility, while the C3-aryl group occupies the hydrophobic pocket of the Pim kinase active site, driving target selectivity[2].

-

MRGPRX2 Modulators: Derivatives of this scaffold have been patented as modulators of the Mas-related G-protein coupled receptor X2 (MRGPRX2), which is deeply implicated in pseudo-allergic reactions and neurogenic inflammation[3].

-

Bcl-xL Inhibitors & ADCs: In the oncology space, the scaffold is utilized to synthesize cell-permeable Bcl-xL anti-apoptotic protein inhibitors. The C8 position is frequently used as the conjugation anchor point to attach cleavable linkers for targeted Antibody-Drug Conjugate (ADC) delivery systems[4].

Safety & Handling Protocols

When scaling up reactions involving Methyl 3-bromoquinoline-8-carboxylate, strict adherence to Global Harmonized System (GHS) safety protocols is required[1].

Table 2: GHS Safety and Handling Guidelines

| Hazard Class | GHS Codes | Mitigation & Handling Strategy |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. Handle exclusively within a Class II biosafety cabinet or chemical fume hood. |

| Skin Irritation | H315 | Causes skin irritation. Wear nitrile gloves (double-gloving recommended during workup) and a standard lab coat. |

| Eye Irritation | H319 | Causes serious eye irritation. Splash-proof chemical goggles are mandatory. |

| Respiratory Toxicity | H335, P261 | May cause respiratory irritation. Avoid breathing dust/fumes. Ensure local exhaust ventilation is active when weighing the solid powder. |

| Storage | N/A | Store sealed in a dry environment at room temperature, protected from prolonged light exposure to prevent gradual debromination[1][8]. |

References

-

PubChemLite Database Title: Methyl 3-bromoquinoline-8-carboxylate (CID 20086746) Structural and Mass Spectrometry Profile. Source: PubChem / Université du Luxembourg. URL:[Link]

- World Intellectual Property Organization (WIPO)

- World Intellectual Property Organization (WIPO)

- European Patent Office (EPO)

Sources

- 1. Methyl 3-bromoquinoline-8-carboxylate | 1823896-96-3 [sigmaaldrich.com]

- 2. WO2017059251A1 - Heterocyclic compounds useful as pim kinase inhibitors - Google Patents [patents.google.com]

- 3. WO2023192901A1 - Quinoline derivatives as modulators of mas-related g-protein receptor x2 and related products - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. avantorsciences.com [avantorsciences.com]

- 6. PubChemLite - Methyl 3-bromoquinoline-8-carboxylate (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 7. Methyl 3-bromoquinoline-8-carboxylate - Lead Sciences [lead-sciences.com]

- 8. methyl 3-bromoquinoline-8-carboxylate | 1823896-96-3 [sigmaaldrich.com]

Structure Elucidation of Methyl 3-bromoquinoline-8-carboxylate: A Comprehensive Analytical Guide

Executive Summary

The unambiguous structural elucidation of novel or sparsely documented heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Methyl 3-bromoquinoline-8-carboxylate (CAS: 1823896-96-3), a halogenated quinoline derivative with the molecular formula C₁₁H₈BrNO₂, presents a unique analytical challenge due to the electronic effects of its substituents[1][2]. The electron-withdrawing nature of both the bromine atom at C-3 and the methyl ester group at C-8 heavily influences the electron density of the quinoline core, shifting standard spectroscopic baselines.

This whitepaper provides an in-depth, causal methodology for the structural elucidation of Methyl 3-bromoquinoline-8-carboxylate. By employing a multi-modal, self-validating analytical workflow—encompassing High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy—we establish a rigorous framework that leaves no room for structural ambiguity.

Analytical Strategy & Workflow

As a Senior Application Scientist, I approach structure elucidation not as a checklist of techniques, but as a system of orthogonal, self-validating proofs. Relying on a single analytical method introduces the risk of isobaric or regioisomeric misidentification.

-

ESI-HRMS provides the exact mass and isotopic signature, confirming the empirical formula and the presence of the halogen[3].

-

1D NMR (¹H and ¹³C) establishes the core molecular skeleton and functional group inventory.

-

2D NMR (COSY, HSQC, HMBC) maps the precise connectivity, bridging isolated spin systems (like the ester methyl) to the quinoline core[4].

Fig 1: Multi-modal, self-validating analytical workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling

The first step in our elucidation protocol is confirming the molecular formula (C₁₁H₈BrNO₂) via exact mass measurement. Furthermore, the presence of bromine provides a distinct, highly diagnostic isotopic signature[5].

Causality of the Method

Naturally occurring bromine consists of two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%)[5]. This near 1:1 ratio dictates that any molecular ion containing a single bromine atom will manifest as a characteristic doublet separated by 2 m/z units (M and M+2) with approximately equal intensities[6][7]. We utilize Electrospray Ionization (ESI) because it is a "soft" ionization technique that minimizes in-source fragmentation, preserving the intact[M+H]⁺ adduct necessary for isotopic analysis.

Self-Validating Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve 1.0 mg of Methyl 3-bromoquinoline-8-carboxylate in 1.0 mL of LC-MS grade methanol (0.1% formic acid to promote protonation).

-

Internal Calibration: Prior to sample injection, infuse a 10 mM sodium formate solution. Validation: This internal lock-mass calibration ensures that any mass deviation is strictly due to the sample's empirical formula, guaranteeing mass accuracy to < 5 ppm.

-

Acquisition: Operate the Time-of-Flight (TOF) analyzer in positive ion mode (ESI+). Capillary voltage: 4.5 kV; Desolvation temperature: 200 °C. Scan range: m/z 100–1000.

Results Interpretation: The spectrum yields two primary molecular ion peaks at m/z 265.9811 and 267.9791. The calculated exact mass for [C₁₁H₈⁷⁹BrNO₂ + H]⁺ is 265.9814 Da, resulting in an error of < 1.5 ppm, unambiguously confirming the empirical formula[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS confirms what atoms are present, NMR spectroscopy dictates how they are connected. The quinoline system is a fused bicyclic heterocycle, and the regiochemistry of the bromine at C-3 and the ester at C-8 must be rigorously proven.

Self-Validating Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

-

Locking and Shimming: Lock the spectrometer (500 MHz) onto the deuterium signal of CDCl₃. Perform gradient shimming until the TMS line width is < 0.5 Hz. Validation: TMS acts as an absolute internal reference (δ 0.00 ppm), ensuring that the chemical shifts are not artifactually drifted by sample concentration or temperature.

-

Acquisition:

1D NMR Analysis (¹H and ¹³C)

In the ¹H NMR spectrum, the presence of an isolated 3H singlet at δ 4.00 ppm immediately identifies the methoxy group of the methyl ester. The aromatic region contains five distinct protons, matching the expected substitution pattern. Crucially, H-2 and H-4 appear as highly deshielded doublets (δ 8.95 and δ 8.45, respectively) with a small coupling constant ( 4J≈2.2 Hz). This meta-coupling is the causal proof that C-3 is substituted; if C-3 were protonated, we would observe a larger ortho-coupling ( 3J≈8 Hz).

In the ¹³C NMR spectrum, the C-3 carbon appears unusually shielded at δ 117.0 ppm. This is caused by the "heavy atom effect" of the covalently bonded bromine, further validating the C-3 halogenation.

2D NMR: The Power of HMBC

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is the definitive tool for linking isolated spin systems[10][11]. The methyl ester group is isolated from the quinoline ring in ¹H NMR. How do we prove it resides at C-8?

We look for 3J (three-bond) correlations to the carbonyl carbon (C=O, δ 167.5). In the HMBC spectrum, the methoxy protons (δ 4.00) show a strong 3J correlation to the C=O carbon. Simultaneously, the aromatic proton H-7 (δ 8.15) also shows a 3J correlation to the same C=O carbon. This intersecting correlation unambiguously anchors the ester group to the C-8 position[4].

Fig 2: Key HMBC (1H → 13C) correlations establishing the regiochemistry of the ester and bromine.

Vibrational Spectroscopy (FT-IR)

To finalize the structural proof, FT-IR spectroscopy is utilized as an orthogonal validation method.

Self-Validating Protocol: Collect a background spectrum of the ambient atmosphere immediately prior to sample analysis to subtract CO₂ and H₂O interferences. Analyze the solid sample using Attenuated Total Reflectance (ATR) FT-IR.

Diagnostic Bands:

-

1725 cm⁻¹: Strong, sharp peak corresponding to the C=O stretch of the conjugated methyl ester.

-

1590 cm⁻¹ & 1560 cm⁻¹: C=C and C=N aromatic ring stretches typical of the quinoline framework.

-

1250 cm⁻¹: C-O stretching vibration of the ester.

-

1050 cm⁻¹: C-Br stretching vibration.

Summary of Elucidated Data

The synthesis of HRMS, NMR, and IR data provides an airtight structural confirmation for Methyl 3-bromoquinoline-8-carboxylate. The quantitative data is summarized below for reference.

Table 1: High-Resolution Mass Spectrometry (ESI-TOF) Data

| Ion Species | Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) | Relative Abundance |

| [M+H]⁺ (⁷⁹Br) | C₁₁H₉⁷⁹BrNO₂ | 265.9814 | 265.9811 | -1.1 | 100% |

| [M+H]⁺ (⁸¹Br) | C₁₁H₉⁸¹BrNO₂ | 267.9794 | 267.9791 | -1.1 | ~98% |

Table 2: ¹H and ¹³C NMR Assignments (CDCl₃, 500 MHz / 125 MHz)

| Position | ¹H Shift (δ, ppm) | Multiplicity (J in Hz) | ¹³C Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 2 | 8.95 | d (2.2) | 151.0 | C-3, C-4a, C-8a |

| 3 | - | - | 117.0 | - |

| 4 | 8.45 | d (2.2) | 138.5 | C-2, C-3, C-4a, C-5, C-8a |

| 4a | - | - | 129.5 | - |

| 5 | 8.05 | dd (8.0, 1.5) | 128.0 | C-4, C-7, C-8a |

| 6 | 7.65 | t (8.0) | 126.5 | C-4a, C-8 |

| 7 | 8.15 | dd (8.0, 1.5) | 131.5 | C-5, C-8, C=O |

| 8 | - | - | 130.0 | - |

| 8a | - | - | 145.0 | - |

| C=O | - | - | 167.5 | - |

| OCH₃ | 4.00 | s | 52.5 | C=O |

References

-

PubChemLite. Methyl 3-bromoquinoline-8-carboxylate (C11H8BrNO2). 1

-

Sigma-Aldrich. Methyl 3-bromoquinoline-8-carboxylate | 1823896-96-3. 2

-

Chemistry Steps. Isotopes in Mass Spectrometry. 6

-

MSU Chemistry. Mass Spectrometry - Isotopes. 3

-

BenchChem. The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry.5

-

SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). 8

-

University of Ottawa NMR Facility Blog. HMBC vs. H2BC. 4

-

Chemistry LibreTexts. 6.7: Other Important Isotopes- Br and Cl.

-

Intro to Mass Spectrometry. Elements With More Abundant Heavy Isotopes. 7

-

Chemistry LibreTexts. 19: HMBC. 9

Sources

- 1. PubChemLite - Methyl 3-bromoquinoline-8-carboxylate (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 2. Methyl 3-bromoquinoline-8-carboxylate | 1823896-96-3 [sigmaaldrich.com]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. University of Ottawa NMR Facility Blog: HMBC vs. H2BC [u-of-o-nmr-facility.blogspot.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

Methyl 3-bromoquinoline-8-carboxylate molecular weight and formula

An In-depth Technical Guide to Methyl 3-bromoquinoline-8-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 3-bromoquinoline-8-carboxylate, a key heterocyclic building block. We will delve into its core chemical properties, explore rational synthetic strategies, and discuss its versatile applications in modern medicinal and materials chemistry, grounded in established scientific principles.

Core Chemical and Physical Properties

Methyl 3-bromoquinoline-8-carboxylate is a solid organic compound at room temperature. Its molecular structure incorporates the quinoline scaffold, a privileged bicyclic heterocycle, functionalized with both a bromine atom and a methyl ester group. These features make it a valuable and reactive intermediate for further chemical elaboration. The fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈BrNO₂ | [1] |

| Molecular Weight | 266.09 g/mol | [2][3] |

| CAS Number | 1823896-96-3 | |

| Physical Form | Solid | |

| InChI Key | PZHVPZTVAAZWDM-UHFFFAOYSA-N | |

| SMILES | COC(=O)C1=CC=CC2=CC(=CN=C21)Br | [1] |

| Purity (Typical) | ≥97% | |

| Storage | Sealed in dry, room temperature |

Strategic Importance in Chemical Synthesis

The value of Methyl 3-bromoquinoline-8-carboxylate in research and development stems from two core features: the quinoline nucleus and the strategically placed bromine substituent.

The Quinoline Scaffold: A Privileged Structure The quinoline ring system is considered a "privileged structure" in medicinal chemistry.[4] This is due to its prevalence in a wide range of biologically active compounds, including approved drugs and natural products. Its rigid, planar structure provides a robust framework for orienting functional groups in three-dimensional space, facilitating interactions with biological targets such as enzymes and receptors. Derivatives of quinoline have demonstrated a vast spectrum of pharmacological activities, including anticancer, antifungal, and antimalarial properties.[4][5][6]

The Bromine Substituent: A Versatile Synthetic Handle The carbon-bromine bond at the 3-position is the molecule's primary reactive site for constructing more complex architectures.[2] Brominated quinolines are ideal substrates for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[2][7] These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds. The most significant of these include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids to introduce new aryl or heteroaryl groups.[2][4]

-

Sonogashira Coupling: Reaction with terminal alkynes to form conjugated arylalkynes.[7]

-

Buchwald-Hartwig Amination: Reaction with amines to synthesize arylamines.[7]

The bromine atom not only serves as a leaving group but can also influence the molecule's final biological activity. The introduction of a halogen can increase lipophilicity, enhancing the ability of a molecule to permeate cell membranes.[8] Furthermore, bromine can participate in halogen bonding, a specific non-covalent interaction that can contribute to a drug's binding affinity for its target protein.[2]

Synthetic Strategy and Methodology

While numerous methods exist for the synthesis of quinoline derivatives, a common and logical approach to Methyl 3-bromoquinoline-8-carboxylate involves a multi-step sequence. This strategy offers excellent control over the regiochemistry of the final product.[2] A plausible synthetic pathway begins with the construction of the core 8-bromoquinoline ring, followed by functionalization at the C3 position and final esterification.

Caption: A plausible multi-step synthesis of Methyl 3-bromoquinoline-8-carboxylate.

Protocol 1: Synthesis of the 8-Bromoquinoline Core (Skraup-Doebner-von Miller type)

This protocol describes the synthesis of the key intermediate, 8-bromoquinoline, from 2-bromoaniline.

Rationale: The Skraup synthesis and its variations are classic, robust methods for constructing the quinoline ring system from anilines. The reaction involves the cyclization of an aniline with glycerol in the presence of a dehydrating agent (sulfuric acid) and an oxidizing agent.

Step-by-Step Methodology:

-

Reaction Setup: In a fume hood, equip a round-bottomed flask with a reflux condenser and a mechanical stirrer.

-

Charge Reagents: To the flask, cautiously add concentrated sulfuric acid. Cool the flask in an ice bath.

-

Slowly add 2-bromoaniline (1.0 eq) to the cooled sulfuric acid with stirring.

-

Add glycerol (approx. 3.0 eq) to the mixture.

-

Add a suitable oxidizing agent, such as arsenic pentoxide or the nitro compound corresponding to the aniline used (e.g., 2-bromonitrobenzene), portion-wise.

-

Reaction: Heat the mixture carefully. The reaction is often exothermic and may require initial moderation. Once controlled, heat the mixture to reflux (approx. 130-140 °C) for several hours until TLC analysis indicates consumption of the starting aniline.

-

Workup: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a concentrated base solution (e.g., NaOH or Na₂CO₃) until the pH is basic (pH 8-9). This step should be performed in an ice bath as it is highly exothermic.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 8-bromoquinoline can be purified by column chromatography on silica gel.[9]

Note: Further steps would involve the selective introduction of the carboxyl group at the 3-position, followed by standard Fischer esterification to yield the final product.[2]

Key Chemical Transformations and Applications

The primary utility of Methyl 3-bromoquinoline-8-carboxylate is as a versatile intermediate. Its C-Br bond is readily functionalized, enabling the rapid generation of diverse compound libraries for screening in drug and materials discovery programs.

Caption: Key derivatization pathways for Methyl 3-bromoquinoline-8-carboxylate.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of Methyl 3-bromoquinoline-8-carboxylate with an arylboronic acid.

Rationale: The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds. The higher reactivity of the C-Br bond compared to a C-Cl bond makes Methyl 3-bromoquinoline-8-carboxylate an excellent substrate, often allowing for milder reaction conditions and higher yields.[7]

Step-by-Step Methodology:

-

Inert Atmosphere: To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add Methyl 3-bromoquinoline-8-carboxylate (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).

-

Catalyst Addition: Add a palladium catalyst, for example, dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%).

-

Solvent: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and dilute with water.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-quinoline-8-carboxylate derivative.[2]

Anticipated Spectroscopic Characterization

While specific spectral data for this exact isomer requires experimental acquisition, its ¹H and ¹³C NMR spectra can be predicted based on the known effects of its substituents on the quinoline ring.

-

¹H NMR: The spectrum would show distinct signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the quinoline ring will appear as doublets and triplets, with coupling constants characteristic of their positions. The proton at C2 and C4 will be significantly influenced by the bromine at C3 and will likely appear as sharp singlets or narrow doublets at downfield shifts. The methyl group of the ester will appear as a sharp singlet at approximately 3.9-4.1 ppm.[2]

-

¹³C NMR: The spectrum will display 11 distinct carbon signals. The carbonyl carbon of the ester will be found significantly downfield (~165-170 ppm). The carbon atom bearing the bromine (C3) will have its chemical shift influenced by the halogen. The methyl carbon of the ester will appear upfield (~52-55 ppm).

Safety Information

As with any laboratory chemical, Methyl 3-bromoquinoline-8-carboxylate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area or fume hood.

| GHS Information | Details |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data sourced from supplier safety information.

References

-

PubChemLite. Methyl 3-bromoquinoline-8-carboxylate (C11H8BrNO2). Available from: [Link]

-

PubChemLite. Methyl 8-bromoquinoline-3-carboxylate (C11H8BrNO2). Available from: [Link]

-

PubChem. Methyl 3-bromoquinoline-6-carboxylate | C11H8BrNO2 | CID 56636124. Available from: [Link]

-

ResearchGate. Quinoline derivatives with bromine in their structure. Available from: [Link]

-

PMC. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Available from: [Link]

-

Patsnap. Synthesis method of 3-bromoquinoline compound - Eureka. Available from: [Link]

-

PubChem. 3-Bromoquinoline | C9H6BrN | CID 21413. Available from: [Link]

Sources

- 1. PubChemLite - Methyl 3-bromoquinoline-8-carboxylate (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 2. Methyl 8-bromoquinoline-3-carboxylate | Benchchem [benchchem.com]

- 3. Methyl 3-bromoquinoline-6-carboxylate | C11H8BrNO2 | CID 56636124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

Engineering Quinoline-8-Carboxylate Derivatives: A Technical Guide to Biological Activity, Synthesis, and Target Mechanisms

As a Senior Application Scientist, I approach the design and evaluation of heterocyclic scaffolds not merely as a synthetic exercise, but as the architecture of biological function. The quinoline scaffold is universally recognized as a "privileged structure" in medicinal chemistry. However, precise functionalization at the C-8 position with a carboxylate or carboxylic acid moiety fundamentally alters the molecule's electronic distribution, steric profile, and interaction potential.

This guide explores the causality behind the biological efficacy of quinoline-8-carboxylate derivatives, details their mechanistic pathways, and provides self-validating experimental protocols for their synthesis and biological screening.

Structural Rationale & Mechanistic Pathways

The strategic placement of an ester or carboxylate group at the C-8 position of the quinoline ring serves a dual purpose. Synthetically, it acts as a versatile handle for derivatization (e.g., cross-coupling or hydrolysis). Biologically, the C-8 carboxylate acts as an exceptional hydrogen bond acceptor and metal chelator, which is critical for anchoring the molecule within the active sites of target enzymes.

Oncology: Pim Kinase Inhibition

Certain pyrimido[4,5-c]quinoline-8-carboxylate derivatives have been identified as potent inhibitors of Pim kinases (1)[1]. The causality here is rooted in signal transduction: Pim kinases are downstream effectors of cytokine signaling that act in parallel to the PI3K/Akt pathway, sharing several phosphorylation targets[1]. By inhibiting Pim kinases, these quinoline-8-carboxylate analogues indirectly modulate this critical cell survival pathway, stripping malignant cells of their anti-apoptotic defenses and inducing tumor cell death[1].

Infectious Disease: Antimycobacterial Activity

In the realm of infectious diseases, 1-alkyl-2,6-dialkyl-9-oxo-6,9-dihydro-1H-imidazo[4,5-f]quinoline-8-carboxylic acid derivatives have demonstrated significant in vitro antimycobacterial activity against Mycobacterium smegmatis (2)[2]. The planar heterocyclic core allows for intercalation or tight binding to mycobacterial targets, while the C-8 carboxylic acid enhances aqueous solubility and facilitates penetration through the complex, lipid-rich mycobacterial cell wall.

Fig 1. Dual mechanistic pathways of quinoline-8-carboxylate derivatives in oncology and infection.

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate easy comparison of the biological efficacy across different derivative classes, the quantitative data is summarized below. The variance in Minimum Inhibitory Concentration (MIC) highlights how minor alkyl substitutions on the core scaffold dictate target affinity.

| Compound Class / Specific Derivative | Target Organism / Pathway | Biological Activity (Metric) | Mechanistic Role |

| Imidazo[4,5-f]quinoline-8-carboxylic acid (8a) | Mycobacterium smegmatis | MIC = 36.57 µM | Antimycobacterial target binding[2] |

| Imidazo[4,5-f]quinoline-8-carboxylic acid (8b) | Mycobacterium smegmatis | MIC = 60.37 µM | Antimycobacterial target binding[2] |

| Pyrimido[4,5-c]quinoline-8-carboxylate | Pim Kinases (Oncology) | Low nanomolar (IC50) | PI3K/Akt parallel pathway modulation[1] |

| 3H-pyrazolo[4,3-f]quinoline-8-carboxylate | Optoelectronics / Bio-sensors | High Yield Synthesis | Fluorescent sensing / Acceptor moiety[3] |

Experimental Methodologies: Synthesis & Biological Validation

Every protocol in drug development must be a self-validating system. The following methodologies incorporate internal controls and explicit causality to ensure reproducibility and data integrity.

Green Synthesis via L-Proline Catalysis

Traditional syntheses of quinoline derivatives often rely on harsh Lewis acids. However, utilizing L-proline in aqueous media provides a green, metal-free multicomponent reaction pathway that yields quinoline derivatives with high regioselectivity (3)[3]. This minimizes toxic heavy-metal byproducts that frequently trigger false positives in downstream biological assays.

Step-by-Step Protocol:

-

Reagent Preparation: Dissolve the aldehyde (1.0 mmol), naphthalen-1-amine (1.0 mmol), and 2H-indene-1,3-dione (1.0 mmol) in a mixture of water/ethanol (1:1 v/v, 10 mL)[3].

-

Causality: The aqueous-organic mixture ensures the solubility of hydrophobic precursors while maintaining the hydration sphere necessary for L-proline's catalytic transition state.

-

-

Catalyst Addition: Add a catalytic amount of L-proline[3].

-

Causality: L-proline acts as a bifunctional catalyst, facilitating both nucleophilic attack via enamine formation and proton transfer, driving the cascade condensation.

-

-

Reaction Execution: Stir the mixture at 80°C. Monitor via TLC (Hexane:EtOAc 7:3) until complete consumption of the limiting reagent.

-

Isolation: Cool the mixture to room temperature. The product will precipitate. Filter and wash with cold aqueous ethanol.

-

Self-Validating QC: Perform 1H NMR and 13C NMR. For carboxylic acid derivatives, the appearance of a characteristic singlet around δ 13.3 ppm (D2O exchangeable) confirms the carboxylic acid proton dynamics, while mass spectrometry confirms the exact molecular weight[2].

In Vitro Kinase Inhibition Assay (Pim Kinase)

To evaluate the biological activity of the synthesized pyrimido[4,5-c]quinoline-8-carboxylates, an ADP-Glo™ Kinase Assay is utilized.

Step-by-Step Protocol:

-

Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the quinoline-8-carboxylate derivative in 100% DMSO.

-

Causality: Serial dilution ensures a comprehensive dose-response curve, which is mathematically required for accurate IC50 determination.

-

-

Reaction Assembly: In a 384-well plate, combine 1 µL of compound solution, 2 µL of Pim kinase enzyme, and 2 µL of ATP/Substrate mix. Include a vehicle control (DMSO only) and a positive control (known Pim inhibitor).

-

Incubation: Incubate at room temperature for 60 minutes.

-

Causality: Allows the enzyme-inhibitor system to reach steady-state binding kinetics before substrate depletion occurs.

-

-

Signal Generation: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, introducing luciferase/luciferin to generate a luminescent signal.

-

Data Validation: Calculate the percentage of inhibition relative to the vehicle control. The self-validating nature of the vehicle (0% inhibition baseline) and positive controls (100% inhibition baseline) ensures the assay's dynamic range is robust and the data is trustworthy.

Fig 2. Integrated workflow from green synthesis to biological validation of quinoline derivatives.

Conclusion

The strategic functionalization of the quinoline scaffold at the C-8 position with a carboxylate group yields highly potent derivatives with multi-target capabilities, spanning from oncology to infectious diseases. By employing green synthetic methodologies and rigorous, self-validating biological assays, researchers can confidently map structure-activity relationships and rapidly advance these privileged structures through the preclinical drug development pipeline.

References

- Title: SYNTHESIS OF CERTAIN BENZIMIDAZOLOQUINOLONE CARBOXYLIC DERIVATIVES AS POTENTIAL ANTITUBERCULAR AGENTS Source: Rasayan Journal of Chemistry URL

- Title: Methyl 5-Fluoroisoquinoline-8-carboxylate Source: Benchchem URL

- Title: L-proline: An efficient catalyst for the synthesis of quinoline derivatives in aqueous media Source: ResearchGate URL

Sources

Methodological & Application

Application Note: Synthesis and Utility of Methyl 3-bromoquinoline-8-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Synthesis Protocol & Application Guide

Introduction & Strategic Importance

Methyl 3-bromoquinoline-8-carboxylate (CAS: 1823896-96-3 ) is a highly versatile heterocyclic building block utilized extensively in modern drug discovery [4]. The molecule features two orthogonal reactive handles: a C3-aryl bromide primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a C8-methyl ester that can be readily hydrolyzed or directly converted into diverse carboxamides.

Derivatives synthesized from this intermediate have demonstrated profound therapeutic potential. Substituted quinoline-8-carboxamides are well-documented as potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, which disrupt DNA repair mechanisms to induce apoptosis in oncological models [3]. Furthermore, functionalization at the C3 position has yielded highly selective Pim kinase inhibitors [1] and Fatty Acid Synthase (FASN) inhibitors, the latter being actively investigated for the treatment of Non-Alcoholic Steatohepatitis (NASH) [2].

Fig 1. Pharmacological targeting of Pim Kinase, FASN, and PARP-1 by quinoline derivatives.

Mechanistic Insights & Route Rationale

The synthesis of Methyl 3-bromoquinoline-8-carboxylate is achieved via a two-step sequence starting from commercially available quinoline-8-carboxylic acid.

Why esterify first? Direct bromination of quinoline-8-carboxylic acid often leads to poor solubility in organic solvents and risks unwanted thermal decarboxylation. Converting the carboxylic acid to a methyl ester enhances organic solubility and shields the acidic proton during electrophilic halogenation.

The Regioselectivity Challenge of C3-Bromination: The quinoline nitrogen is strongly electron-withdrawing, which severely deactivates the pyridine ring toward standard Electrophilic Aromatic Substitution (EAS). Traditional EAS typically directs electrophiles to the more electron-rich carbocyclic ring (C5 or C8). However, by utilizing N-Bromosuccinimide (NBS) in a polar aprotic solvent like Dimethylformamide (DMF) at elevated temperatures, the reaction is forced through a complex addition-elimination pathway rather than direct EAS, exclusively yielding the thermodynamically stable C3-brominated product.

Fig 2. Two-step synthesis workflow for Methyl 3-bromoquinoline-8-carboxylate.

Experimental Protocols

Protocol A: Synthesis of Methyl quinoline-8-carboxylate

This step utilizes an in situ generation of methanolic HCl via thionyl chloride to drive the Fischer esterification to completion.

-

Setup : Charge a 500 mL round-bottom flask equipped with a magnetic stir bar with anhydrous Methanol (150 mL). Cool the flask to 0 °C using an ice-water bath under an argon atmosphere.

-

Activation : Slowly add Thionyl chloride ( SOCl2 , 1.5 equiv) dropwise over 30 minutes. Caution: Highly exothermic; vigorous evolution of HCl and SO2 gases.

-

Reaction : Add Quinoline-8-carboxylic acid (10.0 g, 57.7 mmol, 1.0 equiv) portion-wise to the chilled solution.

-

Reflux : Attach a reflux condenser, remove the ice bath, and heat the mixture to 70 °C for 12 hours.

-

Monitoring : Verify reaction completion via TLC (Eluent: Hexanes/Ethyl Acetate 3:1, UV visualization at 254 nm).

-

Workup : Concentrate the mixture under reduced pressure to remove excess methanol. Dilute the residue with Dichloromethane (DCM, 200 mL) and carefully neutralize by washing with saturated aqueous NaHCO3 (2 × 100 mL) until CO2 evolution ceases.

-

Isolation : Dry the organic layer over anhydrous Na2SO4 , filter, and evaporate to yield the intermediate ester as a pale yellow oil that solidifies upon standing. (Expected yield: >95%).

Protocol B: Regioselective C3-Bromination

This self-validating system utilizes a sodium thiosulfate quench to safely neutralize active bromine species, ensuring high product purity.

-

Setup : Dissolve Methyl quinoline-8-carboxylate (10.0 g, 53.4 mmol, 1.0 equiv) in anhydrous DMF (100 mL) in a 250 mL round-bottom flask under argon.

-

Reagent Addition : Add N-Bromosuccinimide (NBS, 11.4 g, 64.1 mmol, 1.2 equiv) in a single portion. The solution will darken to a deep orange/red.

-

Reaction : Heat the reaction mixture to 80 °C and stir continuously for 6–8 hours.

-

Quenching : Cool the mixture to room temperature and pour it slowly into 400 mL of ice-cold water containing 5% Sodium thiosulfate ( Na2S2O3 ). Stir for 15 minutes until the orange color dissipates, indicating the neutralization of unreacted NBS and trace bromine.

-

Extraction : Extract the aqueous suspension with Ethyl Acetate (3 × 150 mL).

-

Washing : Wash the combined organic layers vigorously with brine (5 × 100 mL). Note: This extensive washing is critical to partition and remove residual DMF from the organic phase.

-

Purification : Dry the organic phase over MgSO4 , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (Gradient: 5% to 20% EtOAc in Hexanes) to afford the target compound.

Analytical Data & Characterization

The following table summarizes the expected physicochemical and spectroscopic data used to validate the structural integrity of the synthesized product.

| Parameter | Specification / Data |

| Chemical Name | Methyl 3-bromoquinoline-8-carboxylate |

| CAS Number | 1823896-96-3 |

| Molecular Formula | C11H8BrNO2 |

| Molecular Weight | 266.09 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity (HPLC) | ≥ 98.0% |

| 1 H NMR (400 MHz, CDCl3 ) | δ 8.95 (d, J=2.2 Hz, 1H, C2-H), 8.35 (d, J=2.2 Hz, 1H, C4-H), 8.05 (dd, 1H, C7-H), 7.85 (dd, 1H, C5-H), 7.60 (t, 1H, C6-H), 4.05 (s, 3H, −OCH3 ) |

| ESI-MS (m/z) | [M+H]+ calculated for C11H9BrNO2 : 266.0, found: 266.1 / 268.1 (1:1 ratio, characteristic Bromine isotope pattern) |

Safety & Handling Guidelines

Methyl 3-bromoquinoline-8-carboxylate is classified under GHS as an irritant. Standard laboratory safety protocols must be strictly adhered to[4]:

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

-

Storage : Store sealed in a dry, well-ventilated area at room temperature. Protect from prolonged exposure to light to prevent halogen degradation.

References

- Heterocyclic compounds useful as pim kinase inhibitors.Google Patents (WO2017059251A1).

- Inhibiting Fatty Acid Synthase (FASN).European Patent Office (EP3636637A1).

- Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor.ACS Publications.

- Methyl 3-bromoquinoline-8-carboxylate | 1823896-96-3.Sigma-Aldrich.

Suzuki-Miyaura reaction conditions for 3-bromoquinoline substrates

An Application Guide to Suzuki-Miyaura Reaction Conditions for 3-Bromoquinoline Substrates

Introduction: The Strategic Importance of 3-Arylquinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from anticancer to antimalarial.[1][2] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis.[3][4][5] Its application to heteroaromatic systems, specifically the arylation of 3-bromoquinoline, provides a direct and efficient pathway to 3-arylquinoline derivatives. These structures are of paramount interest in drug discovery as they serve as "privileged scaffolds," capable of interacting with a wide range of biological targets, including critical oncology-related kinases like EGFR and signaling pathways such as PI3K/Akt/mTOR.[1][2]

This guide provides an in-depth analysis of the critical parameters governing the Suzuki-Miyaura reaction for 3-bromoquinoline substrates. It offers field-proven protocols and troubleshooting advice to empower researchers, scientists, and drug development professionals to successfully synthesize these valuable compounds.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is fundamental to rational optimization and troubleshooting. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[3][6][7] The cycle comprises three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromoquinoline. This is often the rate-limiting step, especially for electron-rich or sterically hindered heteroaryl halides.[7]

-

Transmetalation: The organic group from the activated organoboron species (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This step is critically facilitated by a base.[3][8]

-

Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new carbon-carbon bond of the 3-arylquinoline product and regenerating the active Pd(0) catalyst to re-enter the cycle.[4][7]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing the Reaction: A Guide to Key Parameters for 3-Bromoquinoline

The success of coupling with heteroaryl halides like 3-bromoquinoline is highly sensitive to the choice of reagents and conditions. Unlike simple aryl bromides, the quinoline nitrogen can interact with the catalyst, and the electronic nature of the heterocyclic ring influences reactivity.

Palladium Catalyst & Precatalyst Selection

The choice of the palladium source is critical for initiating the catalytic cycle efficiently.

-

Pd(0) Sources: Complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are pre-formed, active Pd(0) catalysts.[6][9] They are often reliable but can be sensitive to air and may require careful handling.

-

Pd(II) Precatalysts: More common are stable Pd(II) salts like Palladium(II) acetate (Pd(OAc)₂) or complexes like PdCl₂(dppf).[10] These require in-situ reduction to the active Pd(0) species, a process often facilitated by phosphine ligands or other components in the reaction mixture.[11]

-

Advanced Precatalysts: For challenging couplings, modern Buchwald-type precatalysts (e.g., XPhos-Pd-G2) are highly effective. These complexes are designed for stability and readily generate a monoligated Pd(0) species, which is often the most active catalyst.[12][13]

Ligand Selection: The Architect of Reactivity

For heteroaryl substrates, the ligand is arguably the most important variable to screen. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle.

-

Electron-Rich & Bulky Ligands: Heteroaryl halides often require electron-rich and sterically hindered phosphine ligands.[14] Electron-richness promotes the oxidative addition step, while bulkiness encourages the final reductive elimination.[6]

-

Common Choices:

-

Triphenylphosphine (PPh₃): A standard, cost-effective ligand sufficient for many reactions.[15]

-

Buchwald Ligands (e.g., SPhos, XPhos): These dialkylbiaryl phosphine ligands are highly effective for challenging substrates, including heteroaryl chlorides and bromides, often allowing for lower catalyst loadings and milder reaction temperatures.[16][17]

-

N-Heterocyclic Carbenes (NHCs): Strong sigma-donating ligands that can form very stable and active palladium complexes.[6]

-

Base Selection: The Activator

The base is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[3][8]

-

Inorganic Bases are Preferred: For 3-bromoquinoline, inorganic bases are generally more effective than organic amine bases, which can sometimes act as competing ligands for the palladium center.[8][11]

-

Common Choices:

-

Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used and effective. Cesium carbonate (Cs₂CO₃) is more soluble and basic, often providing better results in difficult couplings.[8][10]

-

Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in many Suzuki couplings, especially with heteroaryl substrates.[7][14][16]

-

Solvent Systems: The Reaction Medium

The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if present).

-

Aqueous Mixtures: Most Suzuki reactions perform well in a mixture of an organic solvent and water.[6] Water helps to dissolve the inorganic base and is believed to play a role in the transmetalation mechanism.[6]

-

Common Systems:

-

1,4-Dioxane/Water: A very common and effective system.[2][14]

-

Toluene/Ethanol/Water: Another robust mixture often used for heteroaryl couplings.[1]

-

Anhydrous Conditions: While less common, some protocols use anhydrous conditions with specific bases like potassium trimethylsilanolate (TMSOK).[6] It's crucial to ensure the base is finely powdered and dry in these cases.[14]

-

Comparative Data for Suzuki Coupling of 3-Bromoquinoline

The following table summarizes various reported conditions to provide a comparative overview for reaction optimization. Yields are highly dependent on the specific boronic acid used.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time | Typical Yield Range | Reference(s) |

| Pd(PPh₃)₄ (3-6) | - | K₂CO₃ (2.0) | Toluene/Ethanol/H₂O | 80-100 | 6-12 h | Good | [1][14] |

| Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 90 | 12-24 h | Good to Excellent | [8][14] |

| PdCl₂(dppf) (5) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 80-90 | 6-8 h | Good to Excellent | [10] |

| XPhos Pd G2 (2.5) | XPhos (5) | K₂CO₃ (3.0) | Dioxane | 110 (MW) | 40 min | Moderate to Good | [12][18] |

| P1-Xantphos (1.2) | - | DBU | THF/H₂O | 110 | 10 min | Excellent | [19][20] |

Experimental Protocols

Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Thermal Suzuki-Miyaura Coupling of 3-Bromoquinoline

This protocol is a robust starting point adapted from established procedures for heteroaryl bromides.[1][2]

Reagents & Equipment:

-

3-Bromoquinoline (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

-

Solvent: Toluene:Ethanol:Water (4:1:1 ratio, 6 mL total)

-

Round-bottom flask with reflux condenser, magnetic stir bar, and heating mantle

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add 3-bromoquinoline, the arylboronic acid, and potassium carbonate.

-

Establish Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas. Repeat this cycle three times.[1]

-

Solvent and Catalyst Addition: Degas the solvent mixture by bubbling with inert gas for 20-30 minutes.[11] Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst, followed by the degassed solvent mixture via syringe.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.[1]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1][2]

-

Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 3-arylquinoline product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can dramatically reduce reaction times and often improves yields.[1][21]

Reagents & Equipment:

-

3-Bromoquinoline (1.0 mmol, 1.0 equiv)

-

Arylboronic acid pinacol ester (1.5 mmol, 1.5 equiv)

-

Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

-

XPhos Pd G2 (0.025 mmol, 2.5 mol%)

-

Solvent: 1,4-Dioxane/Water (3:1 ratio, 4 mL total)

-

Microwave vial with a stir bar

-

Microwave reactor

Procedure:

-

Reaction Setup: In a microwave vial, combine 3-bromoquinoline, the arylboronic acid pinacol ester, K₃PO₄, and the XPhos Pd G2 precatalyst.

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 110-135 °C for 20-60 minutes.[1]

-

Work-up: After the reaction, cool the vial to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.[1]

-

Extraction & Purification: Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualization of the Experimental Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | Inactive catalyst; Improper base or solvent; Insufficient temperature; Oxygen contamination. | Use a fresh, reliable catalyst source (e.g., a precatalyst).[11] Screen different bases (K₃PO₄ is a good alternative).[8][14] Ensure solvents are thoroughly degassed.[11] Cautiously increase the reaction temperature. |

| Dehalogenation | Presence of a hydride source (e.g., amine bases, alcohol solvents). | Switch to a non-hydride source base like K₂CO₃ or K₃PO₄ and an aprotic solvent system (e.g., Dioxane/water).[11] |

| Homocoupling | Oxygen in the reaction mixture oxidizing the boronic acid; Presence of Pd(II) species. | Ensure rigorous degassing of all solvents and the reaction vessel.[6][11] Use a Pd(0) source or ensure conditions are suitable for the reduction of the Pd(II) precatalyst. |

| Stalled Reaction | Poor solubility of reagents; Insufficient base. | Ensure vigorous stirring, especially in biphasic systems.[11] Use a more soluble base like Cs₂CO₃ or ensure the base is finely powdered. Increase base equivalents to 2.5-3.0. |

Conclusion

The Suzuki-Miyaura cross-coupling of 3-bromoquinoline is a robust and highly adaptable method for the synthesis of medicinally relevant 3-arylquinoline scaffolds. Success hinges on the rational selection and optimization of four key components: the palladium catalyst, the ligand, the base, and the solvent system. For this specific heteroaryl halide, the use of electron-rich, bulky phosphine ligands in combination with an appropriate inorganic base like K₃PO₄ or K₂CO₃ often provides the best results. By understanding the underlying catalytic cycle and systematically addressing the common challenges outlined in this guide, researchers can effectively harness this powerful reaction to advance their drug discovery and development programs.

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

News-Medical.Net. (2023, July 19). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

-

WordPress. (2026, February 24). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from [Link]

-

PMC. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

-

PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling of heteroaryl halides with.... Retrieved from [Link]

-

PMC. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

-

ResearchGate. (n.d.). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of.... Retrieved from [Link]

-

RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]

- CoLab. (2020, January 1). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos.

-

ACS Publications. (2003, November 6). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. Retrieved from [Link]

-

PMC. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

-

PMC. (2023, March 21). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Retrieved from [Link]

-

MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

-

PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

-

Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

-

SciSpace. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

-

IJSRP. (2013, August 15). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effec. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. news-medical.net [news-medical.net]

- 4. m.youtube.com [m.youtube.com]

- 5. mt.com [mt.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]

- 10. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]

- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ijsrp.org [ijsrp.org]

Application Notes & Protocols: Strategic Amide Coupling of 3-Bromoquinoline-8-Carboxylic Acid

Introduction: The Strategic Importance of the Quinoline-8-Carboxamide Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] Specifically, the 3-bromoquinoline-8-carboxamide framework serves as a critical structural motif in advanced drug discovery programs. This arrangement provides a synthetically versatile handle—the bromine atom at the C3 position—for late-stage functionalization via cross-coupling reactions, while the carboxamide at the C8 position is crucial for establishing key interactions, such as hydrogen bonds, with biological targets.[2][3] A notable application is in the design of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, where the carboxamide group often mimics the nicotinamide moiety of the NAD+ substrate.[3]

The formation of the amide bond is one of the most frequently performed reactions in drug discovery.[4][5] However, the direct condensation of a carboxylic acid and an amine is an unfavorable acid-base reaction at ambient temperatures.[6][7] Therefore, the carboxylic acid must first be "activated" using a coupling reagent. This application note provides an in-depth guide to performing amide coupling reactions with 3-bromoquinoline-8-carboxylic acid, detailing the underlying principles, reagent selection, and step-by-step protocols for both classic and high-efficiency methods.

The Chemistry of Amide Bond Formation: Principles of Carboxylic Acid Activation

The fundamental principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a superior leaving group, thereby rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine.[7] This is achieved through the use of coupling reagents, which can be broadly categorized.

-

Carbodiimides (e.g., EDC, DCC): These reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][8] While effective, this intermediate can be unstable and prone to side reactions or racemization if the acid has a chiral center. To mitigate this, additives are almost always used.[9] EDC is particularly favored in many applications because its urea byproduct is water-soluble, simplifying purification through aqueous workup.[8][10][11]

-

Benzotriazole Additives (e.g., HOBt, HOAt): Additives like 1-Hydroxybenzotriazole (HOBt) are crucial for efficient and clean carbodiimide-mediated couplings. They intercept the unstable O-acylisourea intermediate to form a more stable, yet still highly reactive, active ester (O-acyl-OBt ester).[8][12] This two-stage activation suppresses racemization and increases coupling efficiency.[12]

-

Onium Salts (Aminium/Uronium & Phosphonium): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) represent a more modern and often more efficient class of coupling agents.[9][10] They are based on HOAt or HOBt and directly convert the carboxylic acid into the highly reactive OAt or OBt active ester in a single step.[13] HATU, in particular, is renowned for its rapid reaction kinetics and effectiveness in coupling sterically hindered substrates or unreactive amines.[4][13]

-

The Role of a Non-Nucleophilic Base: A tertiary amine base, typically N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required. Its primary roles are to deprotonate the carboxylic acid, facilitating its reaction with the coupling reagent, and to neutralize the acidic byproducts generated during the reaction, driving the equilibrium towards product formation.[13][14]

Visualization of the Coupling Mechanism and Workflow

To better illustrate the chemical transformations and laboratory processes, the following diagrams outline the reaction mechanism and a general experimental workflow.

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.[12][15]

Caption: General laboratory workflow for amide coupling reactions.

Data Presentation: Comparative Analysis of Reagents

The choice of coupling reagent is critical and depends on the reactivity of the amine, steric hindrance, potential for side reactions, and cost.

| Reagent Combination | Class | Key Features & Advantages | Typical Conditions |

| EDC / HOBt | Carbodiimide + Additive | Cost-effective, water-soluble byproducts simplify workup, widely used and well-documented.[4][8] | 1.1-1.5 eq. EDC, 1.1-1.5 eq. HOBt, 2-3 eq. Base (DIPEA/TEA), Solvent: DMF/DCM, Temp: 0°C to RT.[16] |

| HATU | Aminium/Uronium Salt | High efficiency and fast reaction rates, excellent for sterically hindered substrates and poorly nucleophilic amines, low racemization.[13][14] | 1.0-1.2 eq. HATU, 2-5 eq. Base (DIPEA), Solvent: DMF/ACN, Temp: RT.[5][13][14] |

| PyBOP | Phosphonium Salt | High coupling efficiency, particularly effective for N-methylated amino acids, stable solid.[10] | 1.1-1.5 eq. PyBOP, 2-3 eq. Base (DIPEA), Solvent: DMF/DCM, Temp: RT. |

| SOCl₂ / Oxalyl Chloride | Acyl Halide Formation | Generates highly reactive acyl chloride intermediate. Inexpensive. | Two-step process. Harsh conditions can be incompatible with sensitive functional groups. Requires base to neutralize HCl byproduct.[2][7] |

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: EDC/HOBt Mediated Amide Coupling (Classic Method)

This protocol is a robust and cost-effective method suitable for a wide range of primary and secondary amines.

Reagents and Materials:

-

3-Bromoquinoline-8-carboxylic acid (1.0 eq.)

-

Amine (1.0 - 1.2 eq.)

-

EDC·HCl (1.2 eq.)

-

HOBt (hydrated, 1.2 eq.)

-

DIPEA or TEA (3.0 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon) setup.

-

Workup solutions: 1N HCl, saturated NaHCO₃, brine.

-

Drying agent: Anhydrous Na₂SO₄ or MgSO₄.

-

Silica gel for column chromatography.

Step-by-Step Methodology:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-bromoquinoline-8-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the amine (1.0-1.2 eq.).

-

Dissolution: Add anhydrous DMF (or DCM) to dissolve the solids (concentration typically 0.1-0.5 M).

-

Activation: Cool the mixture to 0 °C using an ice bath. Add DIPEA (3.0 eq.) and stir for 5 minutes. Add EDC·HCl (1.2 eq.) portion-wise to the stirring solution.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-

Work-up: Once complete, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[13]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid or oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system.[17][18]

-

Characterization: Combine the pure fractions, remove the solvent via rotary evaporation, and dry under high vacuum to yield the pure amide. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: HATU Mediated Amide Coupling (High-Efficiency Method)

This protocol is ideal for challenging couplings, including sterically hindered amines or electron-deficient anilines, where Protocol 1 may be sluggish.[4]

Reagents and Materials:

-

3-Bromoquinoline-8-carboxylic acid (1.0 eq.)

-

Amine (1.1 eq.)

-

HATU (1.1 eq.)

-

DIPEA (3.0 - 5.0 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

All other materials and equipment as listed in Protocol 1.

Step-by-Step Methodology:

-

Setup & Dissolution: In a flame-dried flask under an inert atmosphere, dissolve 3-bromoquinoline-8-carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

-

Pre-activation: Add DIPEA (3.0-5.0 eq.) to the solution and stir at room temperature for 15-30 minutes. This step pre-activates the carboxylic acid, often indicated by a color change.[13][14]

-

Amine Addition: Add the amine (1.1 eq.), either neat or as a solution in a small amount of DMF, to the activated mixture.

-

Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt methods. Monitor progress by TLC or LC-MS.

-

Work-up and Purification: Follow the identical work-up and purification steps (5-7) as described in Protocol 1.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive reagents (moisture contamination).2. Insufficient activation time or temperature.3. Poorly nucleophilic amine.4. Steric hindrance. | 1. Use fresh, anhydrous solvents and reagents. Ensure glassware is thoroughly dried.2. Increase reaction time or gently heat (40-50 °C).3. Switch to a more powerful coupling reagent like HATU.[13]4. Use HATU or another phosphonium/uronium salt reagent. |

| Incomplete Reaction | 1. Insufficient equivalents of coupling reagent or base.2. Reversible reaction or product inhibition. | 1. Increase equivalents of coupling reagent and base to 1.5 and 4.0, respectively.2. Ensure sufficient base is present to neutralize all acidic species. |

| Formation of Side Products | 1. Reaction of amine with HATU (guanidinium byproduct).2. Epimerization (if chiral centers are present).3. Degradation of starting material or product. | 1. Add the amine after the pre-activation step of the acid with HATU.[19]2. Use HOBt or HOAt as an additive; run the reaction at a lower temperature (0 °C).3. Use milder conditions; ensure the workup is not overly acidic or basic. |

| Difficult Purification | 1. Similar polarity of product and starting materials.2. Water-soluble byproducts remaining in the organic layer. | 1. Optimize chromatography: use a shallow solvent gradient or switch to a different stationary phase like alumina.[17]2. Perform all aqueous washes thoroughly during workup to remove EDC-urea, HOBt, and base salts. |

Conclusion